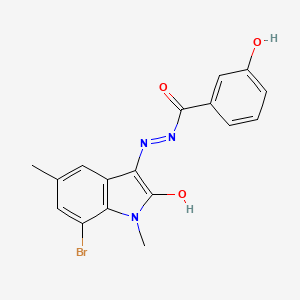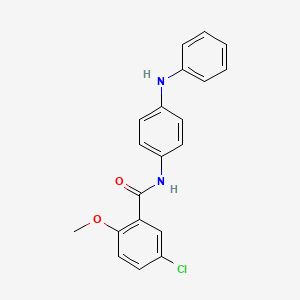![molecular formula C16H12Cl3NO5S B6115219 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate](/img/structure/B6115219.png)
4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate, also known as ATA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of arylsulfonamides and is structurally related to other sulfonamide compounds such as sulfadiazine and sulfamethoxazole. ATA has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various research fields.
作用機序
4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate exerts its biological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. By inhibiting carbonic anhydrase, 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate disrupts the acid-base balance in the body, leading to a range of physiological effects. 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has also been shown to inhibit the activity of histone deacetylases, enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. Additionally, 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has been shown to inhibit the activity of carbonic anhydrase, leading to a range of physiological effects such as metabolic acidosis, respiratory alkalosis, and renal dysfunction.
実験室実験の利点と制限
4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for use in experiments. 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has also been extensively studied, and its mechanism of action is well understood. However, 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has some limitations as well. It is a sulfonamide compound, and its use may be limited by the potential for allergic reactions. Additionally, 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has been found to be toxic to some cell types, making it unsuitable for use in certain experiments.
将来の方向性
There are several future directions for research on 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate. One possible direction is the development of 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate analogs with improved pharmacological properties. Another direction is the study of 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate in combination with other drugs to enhance its therapeutic effects. Additionally, the role of 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate in the treatment of other diseases such as diabetes and Alzheimer's disease could be explored. Finally, further research is needed to fully understand the mechanism of action of 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate and its potential applications in scientific research.
合成法
The synthesis of 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate involves the reaction of 4-amino-2,3,6-trichlorophenol with acetic anhydride and phenylsulfonyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting product is then purified through recrystallization or column chromatography. The yield of 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate synthesis can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has been extensively used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-[acetyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl acetate has been used to study the role of sulfonamides in the treatment of bacterial infections.
特性
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]-2,3,6-trichlorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO5S/c1-9(21)20(26(23,24)11-6-4-3-5-7-11)13-8-12(17)16(25-10(2)22)15(19)14(13)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURWZKNRIMYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C(=C1Cl)Cl)OC(=O)C)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6115137.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6115143.png)

![1-(1-piperidinyl)-3-[2-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6115151.png)
![N-(4-{5-[(2-thienylcarbonyl)amino]-1H,1'H-2,5'-bibenzimidazol-2'-yl}phenyl)-2-thiophenecarboxamide](/img/structure/B6115158.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6115164.png)
![2-methyl-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6115171.png)
![2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane](/img/structure/B6115185.png)

![7,8-dimethyl-3-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6115202.png)
![2-benzyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6115206.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)
![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)